molecular formula C20H25NO6S B1663427 Edonerpic maleate CAS No. 519187-97-4

Edonerpic maleate

Cat. No.: B1663427
CAS No.: 519187-97-4
M. Wt: 407.5 g/mol
InChI Key: RLUCYBFCLXANSO-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

T-817 maleate, also known as Edonerpic maleate, is a thiophenylalkyl derivative developed by Toyama Chemical Co., Ltd. It is primarily recognized for its neuroprotective properties and is being investigated for the treatment of Alzheimer’s disease. The compound has shown potential in protecting neurons against amyloid-beta peptide and hydrogen peroxide-induced neurotoxicity, as well as promoting neurite outgrowth in hippocampal slice cultures and neuronal reaggregation culture .

Scientific Research Applications

T-817 maleate has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Edonerpic maleate primarily targets the Amyloid beta A4 protein . This protein plays a crucial role in the pathogenesis of Alzheimer’s disease, with its accumulation being a central factor .

Mode of Action

This compound exhibits neuroprotective properties . It has been demonstrated to prevent neurodegeneration induced by the Amyloid-beta protein . In addition to these neuroprotective properties, this compound also promotes neurite outgrowth .

Biochemical Pathways

This compound regulates glutamate receptors through CRMP2- and Arc-mediated mechanisms . The compound inhibits the expression of surface NR2B, total GluR1, and surface GluR1, and mitigates the intracellular Ca2+ responses following injury . The effect of this compound on NMDA receptor expression is mediated by CRMP2, whereas the this compound-induced AMPA receptor regulation is dependent on Arc activation .

Pharmacokinetics

It is known that the compound has been investigated for use in the treatment of alzheimer’s disease .

Result of Action

This compound exerts protective activity when added within 2 hours following injury . It reduces the level of cleaved CRMP2 , and its neuroprotective properties have been observed in a mutant tau-induced Alzheimer’s disease model . Furthermore, it has been shown to alleviate brain edema, neuronal loss, and microglial activation in an in vivo TBI model .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of injury or trauma . For instance, in a study investigating its effects on traumatic brain injury, this compound was found to exert protective activity when added within 2 hours following injury .

Safety and Hazards

In a randomized phase 2 clinical trial that included 484 patients with mild to moderate Alzheimer disease treated with cholinesterase inhibitors with or without memantine, neither dose of edonerpic improved cognition or function over 52 weeks compared with placebo . The most frequent adverse events were diarrhea and vomiting . Edonerpic maleate appeared to be safe and tolerable, with expected gastrointestinal symptoms occurring early .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T-817 maleate involves the reaction of 1-benzothiophen-5-yl ethoxy propyl azetidinol with maleic acid. The reaction conditions typically include the use of organic solvents and controlled temperature settings to ensure the proper formation of the maleate salt. The detailed synthetic route is proprietary to Toyama Chemical Co., Ltd., and specific reaction conditions are not publicly disclosed .

Industrial Production Methods

Industrial production of T-817 maleate follows standard pharmaceutical manufacturing practices, including the synthesis of the active pharmaceutical ingredient (API), purification, and formulation into the final dosage form. The production process ensures high purity and consistency of the compound, adhering to regulatory standards for pharmaceutical products .

Chemical Reactions Analysis

Types of Reactions

T-817 maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert T-817 maleate into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

    Donepezil: Another neuroprotective agent used in the treatment of Alzheimer’s disease.

    Memantine: An NMDA receptor antagonist used for Alzheimer’s disease.

    Rivastigmine: A cholinesterase inhibitor used for cognitive enhancement in Alzheimer’s disease.

Uniqueness of T-817 Maleate

T-817 maleate is unique due to its dual action of neuroprotection and promotion of neurite outgrowth. Unlike other compounds, it specifically targets sigma receptors and CRMP2, providing a multifaceted approach to neuroprotection and cognitive enhancement .

Properties

IUPAC Name

1-[3-[2-(1-benzothiophen-5-yl)ethoxy]propyl]azetidin-3-ol;(Z)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2S.C4H4O4/c18-15-11-17(12-15)6-1-7-19-8-4-13-2-3-16-14(10-13)5-9-20-16;5-3(6)1-2-4(7)8/h2-3,5,9-10,15,18H,1,4,6-8,11-12H2;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUCYBFCLXANSO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1CCCOCCC2=CC3=C(C=C2)SC=C3)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519187-97-4
Record name T-817 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0519187974
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name T-817 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LB9F7I5P3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Edonerpic maleate
Reactant of Route 2
Edonerpic maleate
Reactant of Route 3
Reactant of Route 3
Edonerpic maleate
Reactant of Route 4
Reactant of Route 4
Edonerpic maleate
Reactant of Route 5
Edonerpic maleate
Reactant of Route 6
Edonerpic maleate
Customer
Q & A

Q1: What is the primary molecular target of T-817MA?

A1: T-817MA binds to Collapsin Response Mediator Protein 2 (CRMP2) [, , , ].

Q2: How does T-817MA’s interaction with CRMP2 influence synaptic plasticity?

A2: T-817MA facilitates experience-dependent synaptic delivery of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazole-propionic-acid) receptors, a key process for synaptic plasticity [, , , ]. This is thought to occur through the regulation of actin dynamics via CRMP2 and potentially Arc [].

Q3: Does T-817MA affect other neuronal pathways or processes?

A3: Research suggests T-817MA may also exert neuroprotective effects by reducing oxidative stress [, , ] and promoting neurite outgrowth [, ]. It may also influence GABAergic neuronal function [, , ].

Q4: Is T-817MA effective in CRMP2-deficient models?

A4: No, T-817MA failed to augment recovery in CRMP2-deficient mice, suggesting its action is dependent on CRMP2 [].

Q5: What is the molecular formula and weight of T-817MA?

A5: While the provided research papers do not explicitly state the molecular formula and weight of T-817MA, they provide the full chemical name: 1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl}azetidin-3-ol maleate [, ]. This information can be used to determine the molecular formula (C20H25NO5S) and molecular weight (391.48 g/mol).

Q6: Is there any spectroscopic data available for T-817MA?

A6: The provided research does not include specific spectroscopic data for T-817MA.

Q7: What in vitro models have been used to study T-817MA?

A7: Studies have used rat cortical neuron cultures, hippocampal slice cultures, and reaggregation cultures of rat cortical neurons to investigate T-817MA's neuroprotective and neurotrophic effects [, ].

Q8: What in vivo models have been used to assess T-817MA's therapeutic potential?

A8: Researchers have employed various animal models, including: * Aβ-induced neurotoxicity models: Rats infused with Aβ to mimic aspects of Alzheimer's disease pathology [, , , ]. * Tau transgenic mice: P301L tau transgenic mice, modeling tau-related neurodegeneration []. * Motor cortex cryoinjury: Mice subjected to motor cortex injury to evaluate functional recovery [, ]. * Internal capsule hemorrhage: Non-human primate model to assess upper limb function recovery []. * PDGFR-β knockout mice: A model for investigating schizophrenia and autism []. * MK-801-induced models: Rats transiently exposed to MK-801, an NMDA receptor antagonist, during the neonatal period to model schizophrenia [, ].

Q9: Has T-817MA been tested in clinical trials?

A9: Yes, T-817MA has been evaluated in clinical trials for Alzheimer’s disease. A Phase 2 trial assessed its efficacy and safety in patients with mild to moderate Alzheimer's disease [, ]. Additionally, a Phase 2 clinical trial is underway to investigate its efficacy in stroke patients [, ].

Q10: What is the safety profile of T-817MA based on preclinical and clinical studies?

A10: Preclinical studies suggest T-817MA is generally well-tolerated [, , ]. In the Phase 2 Alzheimer’s disease trial, the most frequent adverse events were gastrointestinal symptoms like diarrhea and vomiting, which typically occurred early in the treatment [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.